Cas no 885051-07-0 ((+)-Benzotetramisole)

(+)-Benzotetramisole structure
(+)-Benzotetramisole structure
Product Name:(+)-Benzotetramisole
كاس عدد:885051-07-0
وسط:C15H12N2S
ميغاواط:252.334181785583
MDL:MFCD11112169
CID:710554
PubChem ID:87560631
Update Time:2025-06-07

(+)-Benzotetramisole الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Imidazo[2,1-b]benzothiazole,2,3-dihydro-2-phenyl-, (2R)-
    • (+)-BENZOTETRAMISOLE
    • (2R)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
    • (+)-BTM
    • (2R)-2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole
    • Benzotetramisole
    • Imidazo[2,1-b]benzothiazole, 2,3-dihydro-2-phenyl-, (2R)-
    • (R)-2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
    • OR51900
    • AB1011170
    • (2S)-2,3-Dihydro-2-phenyl-imidazo[2,1-b]benzothiazole
    • (2R)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,
    • (2R)-2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole (ACI)
    • (R)-Benzotetramisole
    • (R)-BTM
    • DTXSID60468566
    • (4R)-4-PHENYL-7-THIA-2,5-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),5,8,10-TETRAENE
    • (2R)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole, AldrichCPR
    • 885051-07-0
    • MFCD11112169
    • A12917
    • AKOS025394891
    • SCHEMBL14240664
    • B3296
    • (+)-Benzotetramisole , 97%
    • DB-361980
    • (R)-2-Phenyl-2,3-Dihydrbenzo[d]imidazo[2,1-b]thiazole
    • CS-W010199
    • (4R)-4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0(2),?]dodeca-1(8),5,9,11-tetraene
    • AS-58793
    • AKOS028109145
    • (2R)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole
    • (+)-Benzotetramisole
    • MDL: MFCD11112169
    • نواة داخلي: 1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m0/s1
    • مفتاح Inchi: YGCWPCVAVSIFLO-LBPRGKRZSA-N
    • ابتسامات: N12C[C@@H](C3C=CC=CC=3)N=C1SC1C=CC=CC2=1

حساب السمة

  • نوعية دقيقة: 252.07200
  • النظائر كتلة واحدة: 252.07211956g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 2
  • عدد الذرات الثقيلة: 18
  • تدوير ملزمة العد: 1
  • تعقيدات: 348
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 1
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • تهمة السطحية: 0
  • tautomeric العد: none
  • إكسلوغ 3: 3.2
  • طوبولوجي سطح القطب: 40.9

الخصائص التجريبية

  • اللون / الشكل: Powder
  • كثيف: 1.3±0.1 g/cm3
  • نقطة انصهار: 91.0 to 95.0 deg-C
  • نقطة الغليان: 428.1±48.0 °C at 760 mmHg
  • نقطة الوميض: 212.7±29.6 °C
  • انكسار: 1.736
  • بسا: 45.53000
  • لوغب: 2.79400

(+)-Benzotetramisole الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B120963-1g
(+)-Benzotetramisole
885051-07-0 97%
1g
¥644.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B120963-5g
(+)-Benzotetramisole
885051-07-0 97%
5g
¥2764.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B120963-250mg
(+)-Benzotetramisole
885051-07-0 97%
250mg
¥201.90 2023-09-04
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B3296-5G
(+)-Benzotetramisole
885051-07-0 >97.0%(GC)
5g
¥2900.00 2024-04-15
Chemenu
CM161777-5g
(R)-2-phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
885051-07-0 95+%
5g
$514 2021-06-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024309-1g
(+)-Benzotetramisole
885051-07-0 97%
1g
¥659 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024309-200mg
(+)-Benzotetramisole
885051-07-0 97%
200mg
¥854 2024-05-21
TRC
B677463-2.5mg
(+)-Benzotetramisole
885051-07-0
2.5mg
$ 50.00 2022-06-06
TRC
B677463-5mg
(+)-Benzotetramisole
885051-07-0
5mg
$ 65.00 2022-06-06
TRC
B677463-25mg
(+)-Benzotetramisole
885051-07-0
25mg
$ 80.00 2022-06-06

(+)-Benzotetramisole طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: Methanesulfonyl chloride ;  5 min, 0 °C; 15 min, rt
1.3 Solvents: Isopropanol ;  18 h, rt → 50 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  30 min, rt
المراجع
A Scalable, Chromatography-Free Synthesis of Benzotetramisole
Daniels, David S. B.; et al, Synthesis, 2015, 47(1), 34-41

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  rt → 0 °C; 1 h, 0 °C; 0 °C → rt
1.2 Solvents: Methanol ;  rt
1.3 Reagents: Triethylamine Solvents: Triethylamine ;  overnight, reflux
المراجع
Kinetic resolution of 2,2-difluoro-3-hydroxy-3-aryl-propionates catalyzed by organocatalyst (R)-benzotetramisole
Zhou, Hui; et al, Tetrahedron, 2008, 64(27), 6494-6499

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Diisopropylethylamine ;  130 °C
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C; reflux
المراجع
2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole
Li, Ximin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-2

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Acetone
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane
1.4 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane
المراجع
Structure-activity relationship of dihydroimidazo-, dihydropyrimido, tetrahydrodiazepino-[2,1-b]-thiazoles, and -benzothiazoles as an acylation catalyst
Okamoto, Sentaro; et al, Tetrahedron Letters, 2014, 55(11), 1909-1912

طريقة الإنتاج 5

رد فعل الشرط
المراجع
An enantioselective synthesis of α-alkylated pyrroles via cooperative isothiourea/palladium catalysis
Rush Scaggs, W.; et al, Organic & Biomolecular Chemistry, 2019, 17(7), 1787-1790

طريقة الإنتاج 6

رد فعل الشرط
المراجع
A Regio- and Stereodivergent Synthesis of Homoallylic Amines by a One-Pot Cooperative-Catalysis-Based Allylic Alkylation/Hofmann Rearrangement Strategy
Pearson, Colin M.; et al, Angewandte Chemie, 2019, 58(31), 10521-10527

طريقة الإنتاج 7

رد فعل الشرط
المراجع
Enantioselective α-Allylation of Aryl Acetic Acid Esters via C1-Ammonium Enolate Nucleophiles: Identification of a Broadly Effective Palladium Catalyst for Electron-Deficient Electrophiles
Hutchings-Goetz, Luke; et al, ACS Catalysis, 2018, 8(11), 10537-10544

طريقة الإنتاج 8

رد فعل الشرط
المراجع
A Pd-H/Isothiourea Cooperative Catalysis Approach to anti-Aldol Motifs: Enantioselective α-Alkylation of Esters with Oxyallenes
Lin, Hua-Chen; et al, Angewandte Chemie, 2022, 61(25),

طريقة الإنتاج 9

رد فعل الشرط
1.1 Solvents: Dichloromethane ;  15 h, rt
2.1 Solvents: Acetonitrile ;  8 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
المراجع
Exploiting the Imidazolium Effect in Base-free Ammonium Enolate Generation: Synthetic and Mechanistic Studies
Young, Claire M.; et al, Angewandte Chemie, 2016, 55(46), 14394-14399

طريقة الإنتاج 10

رد فعل الشرط
1.1 Solvents: Acetonitrile-d3 ;  10 min, rt
2.1 Solvents: Acetonitrile ;  8 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
المراجع
Exploiting the Imidazolium Effect in Base-free Ammonium Enolate Generation: Synthetic and Mechanistic Studies
Young, Claire M.; et al, Angewandte Chemie, 2016, 55(46), 14394-14399

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  1 h, 0 °C; 0 °C → rt
1.2 Reagents: Methanol
1.3 Reagents: Triethylamine ;  overnight, reflux
المراجع
Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst
Birman, Vladimir B.; et al, Organic Letters, 2006, 8(7), 1351-1354

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Methanol ,  Dichloromethane ;  16 h, rt → reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
المراجع
A Scalable, Chromatography-Free Synthesis of Benzotetramisole
Daniels, David S. B.; et al, Synthesis, 2015, 47(1), 34-41

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Diisopropylethylamine ;  overnight, reflux; reflux → rt
1.2 Reagents: Methanesulfonyl chloride ,  Diisopropylethylamine Solvents: Dichloromethane ;  cooled; 1 h, cooled; rt
1.3 Reagents: Diisopropylethylamine ;  overnight, reflux
المراجع
Synthesis of 2,3-dihydro-2-phenyl-imidazo[2,1-b]benzothiazole (benzotetramisole)
Xu, Qing; et al, Huaxue Shiji, 2010, 32(4), 293-295

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Diisopropylethylamine ;  130 °C
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C; reflux
المراجع
2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole
Li, Ximin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-6

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C
2.1 Reagents: Triethylamine Solvents: Methanol ,  Dichloromethane ;  16 h, rt → reflux; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water
المراجع
A Scalable, Chromatography-Free Synthesis of Benzotetramisole
Daniels, David S. B.; et al, Synthesis, 2015, 47(1), 34-41

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  cooled
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  cooled
1.3 overnight, reflux; reflux → rt
1.4 Reagents: Methanol
2.1 Reagents: Diisopropylethylamine ;  overnight, reflux; reflux → rt
2.2 Reagents: Methanesulfonyl chloride ,  Diisopropylethylamine Solvents: Dichloromethane ;  cooled; 1 h, cooled; rt
2.3 Reagents: Diisopropylethylamine ;  overnight, reflux
المراجع
Synthesis of 2,3-dihydro-2-phenyl-imidazo[2,1-b]benzothiazole (benzotetramisole)
Xu, Qing; et al, Huaxue Shiji, 2010, 32(4), 293-295

طريقة الإنتاج 17

رد فعل الشرط
1.1 Solvents: Acetonitrile ;  8 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
المراجع
Exploiting the Imidazolium Effect in Base-free Ammonium Enolate Generation: Synthetic and Mechanistic Studies
Young, Claire M.; et al, Angewandte Chemie, 2016, 55(46), 14394-14399

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 10 min, -78 °C; 1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  5 h, rt
2.1 Solvents: Acetonitrile ;  8 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
المراجع
Exploiting the Imidazolium Effect in Base-free Ammonium Enolate Generation: Synthetic and Mechanistic Studies
Young, Claire M.; et al, Angewandte Chemie, 2016, 55(46), 14394-14399

طريقة الإنتاج 19

رد فعل الشرط
1.1 Solvents: Acetonitrile-d3 ;  4 h, rt
2.1 Solvents: Acetonitrile ;  8 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
المراجع
Exploiting the Imidazolium Effect in Base-free Ammonium Enolate Generation: Synthetic and Mechanistic Studies
Young, Claire M.; et al, Angewandte Chemie, 2016, 55(46), 14394-14399

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  5 min, rt
2.1 Solvents: Acetonitrile ;  8 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
المراجع
Exploiting the Imidazolium Effect in Base-free Ammonium Enolate Generation: Synthetic and Mechanistic Studies
Young, Claire M.; et al, Angewandte Chemie, 2016, 55(46), 14394-14399

طريقة الإنتاج 21

رد فعل الشرط
1.1 Solvents: Dichloromethane ;  1 min, rt; 30 min, rt
2.1 Solvents: Acetonitrile-d3 ;  4 h, rt
3.1 Solvents: Acetonitrile ;  8 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
3.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
المراجع
Exploiting the Imidazolium Effect in Base-free Ammonium Enolate Generation: Synthetic and Mechanistic Studies
Young, Claire M.; et al, Angewandte Chemie, 2016, 55(46), 14394-14399

(+)-Benzotetramisole Raw materials

(+)-Benzotetramisole Preparation Products

(+)-Benzotetramisole الموردين

Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:885051-07-0)(+)-Benzotetramisole
رقم الطلب:A1207341
حالة المخزون:in Stock
كمية:5g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 03:46
الأسعار ($):337.0
بريد إلكتروني:sales@amadischem.com
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:885051-07-0)(+)-Benzotetramisole
A1207341
نقاء:99%
كمية:5g
الأسعار ($):337.0